6-Butoxynicotinic acid

Description

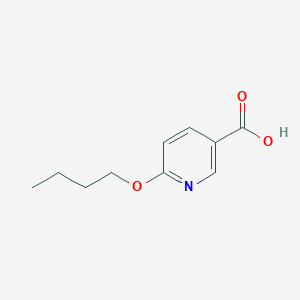

6-Butoxynicotinic acid is a nicotinic acid derivative featuring a butoxy (-OC₄H₉) substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

6-butoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7H,2-3,6H2,1H3,(H,12,13) |

InChI Key |

KYZLWBKEIIMVQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 6-Substituted Nicotinic Acid Derivatives

<sup>a</sup>XLogP3 values estimated based on substituent contributions.

Substituent Effects on Lipophilicity and Solubility

- Alkoxy Chain Length : The butoxy group in this compound increases lipophilicity (XLogP3 ~2.8) compared to shorter ethoxy (XLogP3 ~1.5) . Longer alkyl chains enhance membrane permeability but reduce aqueous solubility.

- Aromatic vs. Aliphatic Substituents : 6-Benzyloxynicotinic acid (XLogP3 2.2) exhibits lower lipophilicity than this compound despite its higher molecular weight, likely due to reduced flexibility and weaker hydrophobic interactions.

- Polar Substituents : 6-Hydroxynicotinic acid (XLogP3 -0.3) is significantly more hydrophilic due to hydrogen-bonding from the hydroxyl group, favoring aqueous environments.

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups : The fluoro substituent in 6-fluoronicotinic acid increases the acidity of the carboxylic acid group (pKa ~1.5–2.0) compared to alkoxy derivatives .

- Stability: Alkoxy derivatives like this compound are generally stable under standard storage conditions, whereas 6-hydroxynicotinic acid may exhibit reactivity due to the phenolic hydroxyl group .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on 6-Butoxynicotinic acid using the PICOT framework?

- Methodological Answer : Apply the PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) framework to structure hypotheses. For example:

- P : Specific biological targets (e.g., enzymes) or cellular systems affected by this compound.

- I : Experimental interventions (e.g., varying concentrations, delivery methods).

- C : Control conditions (e.g., untreated systems or analogs like nicotinic acid derivatives).

- O : Measurable outcomes (e.g., enzymatic inhibition rates, solubility profiles).

- T : Duration of exposure in kinetic studies.

Use PICOT to refine search strategies for literature reviews and align experimental designs with gaps in existing data .

Q. What experimental design considerations are critical for studying the physicochemical properties of this compound?

- Methodological Answer :

- Replication : Include triplicate measurements for stability assays (e.g., pH-dependent degradation studies) to account for instrumental variability.

- Controls : Use inert analogs (e.g., 6-methoxynicotinic acid) to isolate the effect of the butoxy group.

- Data Collection : Employ validated techniques (e.g., HPLC for purity analysis, DSC for thermal stability) and document protocols for reproducibility .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Databases : Prioritize PubMed, SciFinder, and Web of Science, using search terms like "this compound AND synthesis" or "metabolism AND derivatives."

- Inclusion/Exclusion Criteria : Exclude non-peer-reviewed sources (e.g., patents, conference abstracts) unless they provide unique mechanistic insights.

- Synthesis : Organize findings into categories (e.g., synthetic methods, biological activity) and map contradictions (e.g., conflicting solubility data) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions across studies (e.g., cell lines, assay protocols) to identify variables influencing outcomes.

- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., ISO-compliant cytotoxicity assays) and statistical rigor (e.g., ANOVA with post-hoc tests).

- Bias Evaluation : Assess whether source limitations (e.g., small sample sizes, lack of blinding) contribute to discrepancies .

Q. What methodological approaches optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions.

- Analytical Monitoring : Employ real-time techniques like FTIR or NMR to track reaction progress and intermediate formation.

- Green Chemistry : Evaluate solvent alternatives (e.g., ionic liquids) to improve sustainability without compromising yield .

Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetics of this compound?

- Methodological Answer :

- QSAR Models : Train models using existing data on nicotinic acid analogs to predict absorption/distribution properties.

- Docking Simulations : Map interactions with target proteins (e.g., COX-2) to validate mechanistic hypotheses.

- Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) to refine model accuracy .

Data Analysis and Presentation

Q. What strategies ensure rigorous analysis of spectral data (e.g., NMR, MS) for this compound characterization?

- Methodological Answer :

- Peak Assignment : Use reference libraries (e.g., SDBS) and spiking experiments with known standards to confirm structural assignments.

- Error Propagation : Calculate uncertainties for integrated peaks and report confidence intervals in publications.

- Reproducibility : Archive raw data in open-access repositories (e.g., Zenodo) with metadata for independent verification .

Q. How should researchers present conflicting data on the environmental toxicity of this compound in academic publications?

- Methodological Answer :

- Transparency : Clearly state limitations (e.g., test organism variability, exposure duration) in the Methods section.

- Visualization : Use comparative tables or heatmaps to highlight disparities in EC50 values across studies.

- Interpretation : Discuss whether contradictions arise from methodological differences or compound instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.